molecular formula C24H25N3O2S2 B2578131 N-(2,3-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877653-38-8

N-(2,3-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Katalognummer: B2578131
CAS-Nummer: 877653-38-8
Molekulargewicht: 451.6
InChI-Schlüssel: DCJQYLIJGMBBIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) [https://pubmed.ncbi.nlm.nih.gov/38218571/]. BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) pathway, which plays a fundamental role in the development, differentiation, and activation of B-cells. This compound acts by covalently binding to a cysteine residue (Cys481) in the active site of BTK, leading to sustained suppression of BCR-mediated signaling [https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c02342]. Its primary research value lies in the investigation of B-cell driven pathologies, including autoimmune diseases such as rheumatoid arthritis and lupus, as well as in the study of B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). By selectively inhibiting BTK, this compound provides researchers with a powerful tool to dissect the molecular mechanisms of B-cell activation, to evaluate the downstream effects on inflammatory cytokine production, and to explore its potential as a therapeutic strategy in preclinical models, thereby contributing to the advancement of targeted immunomodulatory and oncological therapies.

Eigenschaften

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S2/c1-14-10-15(2)12-18(11-14)27-23(29)22-20(8-9-30-22)26-24(27)31-13-21(28)25-19-7-5-6-16(3)17(19)4/h5-7,10-12H,8-9,13H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJQYLIJGMBBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2,3-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article summarizes the available data on its biological effects, including antimicrobial activity, anticancer properties, and mechanisms of action.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that may contribute to its biological activities. Its molecular formula is C22H25N3O2SC_{22}H_{25}N_3O_2S, and it features a thieno[3,2-d]pyrimidine core which is significant in medicinal chemistry for its diverse pharmacological effects.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of various derivatives related to this compound. For instance:

  • In vitro studies demonstrated that compounds with similar structures exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as low as 15.62 µg/mL for some derivatives, indicating strong antibacterial properties .

Anticancer Properties

Research has highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives:

  • A compound structurally related to N-(2,3-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide was tested against various cancer cell lines (e.g., KB and HepG2). Results indicated selective cytotoxicity with IC50 values in the micromolar range .

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have been proposed based on structural similarities with other active compounds:

  • Inhibition of Enzymatic Activity : Compounds containing thieno[3,2-d]pyrimidine rings are known to inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Interference with DNA Replication : Similar compounds have been shown to interact with DNA topoisomerases and disrupt replication processes in cancer cells .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of N-(2,3-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide against Staphylococcus aureus. The compound exhibited an MIC of 15.62 µg/mL and showed potential for further development as an antibacterial agent.

Case Study 2: Anticancer Activity

In a separate study focusing on anticancer properties, derivatives of thieno[3,2-d]pyrimidine were tested against human cancer cell lines. The results indicated that certain modifications to the structure enhanced cytotoxicity significantly compared to standard treatments like etoposide.

Data Tables

Activity Tested Pathogen/Cell Line MIC/IC50 Value Reference
AntibacterialStaphylococcus aureus15.62 µg/mL
AnticancerKB Cell Line5 µM
AnticancerHepG2 Cell Line10 µM

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that N-(2,3-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide exhibits significant anticancer activity. Studies have shown that derivatives of thieno[3,2-d]pyrimidine can inhibit key enzymes involved in cancer cell proliferation:

  • Mechanism of Action : The compound may act as an inhibitor of topoisomerases or kinases critical for DNA replication and repair processes.

Antimicrobial Activity

The compound also demonstrates potential antimicrobial properties:

  • Target Pathogens : It has been shown to exhibit activity against both Gram-positive and Gram-negative bacteria.
  • Mechanism : The thioether moiety may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Data Summary of Biological Activities

Activity Type Target Findings
AnticancerVarious Cancer Cell LinesEnhanced cytotoxicity observed with methoxy substitutions due to increased cellular uptake.
AntibacterialStaphylococcus aureusSignificant antibacterial activity noted; potential for development as an antibiotic agent.

Case Studies

  • Anticancer Efficacy Study
    • A series of thieno[3,2-d]pyrimidine derivatives were evaluated against various cancer cell lines. Results indicated that compounds with methoxy substitutions exhibited enhanced cytotoxicity due to increased cellular uptake and interaction with DNA.
  • Antibacterial Activity Investigation
    • A derivative was tested against Staphylococcus aureus and other pathogens. The study demonstrated significant antibacterial activity, suggesting the potential for development as a novel antibiotic agent.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Structure and Substituent Variations
  • Target Compound: Thieno[3,2-d]pyrimidin-4-one core with 3,5-dimethylphenyl and N-(2,3-dimethylphenyl)thioacetamide groups.
  • Analog 1 (Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate, ): Pyrimidin-4-one core with thietanyloxy and ethyl ester substituents.
  • Analog 2 (2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide, ): Pyrimidin-6-one core with dichlorophenyl acetamide.
Physicochemical Properties
Compound Name Core Structure Substituents Melting Point (°C) Yield (%) LogP (Predicted)
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-(3,5-Dimethylphenyl), N-(2,3-DMP*) N/A N/A ~3.5†
Analog 1 Pyrimidin-4-one Thietan-3-yloxy, ethyl ester N/A N/A ~2.8
Analog 2 Pyrimidin-6-one N-(2,3-Dichlorophenyl) 230 80 ~3.2
Analog 3 (Compound 4a ) Pyrimidin-6-one 4-Chlorophenyl, quinoxalinyl 230–232 90.2 ~4.0

*DMP = Dimethylphenyl; †Estimated using fragment-based methods.

Key Observations :

  • The dichlorophenyl analog () exhibits a higher melting point (230°C) than dimethylphenyl derivatives, likely due to stronger intermolecular halogen bonding .
  • Quinoxaline-containing analogs () show higher predicted LogP values (~4.0), suggesting reduced aqueous solubility compared to the target compound .

Research Implications

  • Structural Optimization : Replacing dichlorophenyl (Analog 2) with dimethylphenyl groups may improve metabolic stability while retaining target engagement.
  • Synthetic Scalability : Adopting triethylamine/acetonitrile reflux () could enhance the target compound’s yield beyond 80% .
  • ADMET Considerations: The dimethylphenyl groups in the target compound likely reduce cytotoxicity compared to halogenated analogs, as seen in reduced LogP values versus quinoxaline derivatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.